![molecular formula C15H22ClNO2 B6179363 methyl 4-(2,4-dimethylphenyl)piperidine-2-carboxylate hydrochloride CAS No. 2613383-23-4](/img/new.no-structure.jpg)
methyl 4-(2,4-dimethylphenyl)piperidine-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2,4-dimethylphenyl)piperidine-2-carboxylate hydrochloride: is a chemical compound with the molecular formula C15H22ClNO2 It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(2,4-dimethylphenyl)piperidine-2-carboxylate hydrochloride typically involves several steps:
-
Formation of the Piperidine Ring:
- Starting with a suitable precursor, such as 2,4-dimethylbenzaldehyde, the piperidine ring can be formed through a series of reactions including condensation and cyclization.
- Common reagents: Ammonium acetate, acetic acid.
- Reaction conditions: Heating under reflux.
-
Esterification:
- The carboxylate group is introduced through esterification, where the piperidine derivative reacts with methanol in the presence of an acid catalyst.
- Common reagents: Methanol, sulfuric acid.
- Reaction conditions: Room temperature to moderate heating.
-
Hydrochloride Formation:
- The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
- Common reagents: Hydrochloric acid.
- Reaction conditions: Room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, typically affecting the methyl groups on the phenyl ring.
- Common reagents: Potassium permanganate, chromium trioxide.
- Major products: Corresponding carboxylic acids.
-
Reduction:
- Reduction reactions can target the ester group, converting it to an alcohol.
- Common reagents: Lithium aluminum hydride, sodium borohydride.
- Major products: Alcohol derivatives.
-
Substitution:
- The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is a key reactive site.
- Common reagents: Alkyl halides, acyl chlorides.
- Major products: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Serves as a model compound for studying piperidine chemistry.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Explored for its effects on cellular signaling pathways.
Medicine:
- Potential applications in the development of pharmaceuticals, particularly those targeting neurological conditions.
- Studied for its analgesic and anti-inflammatory properties.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of methyl 4-(2,4-dimethylphenyl)piperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring structure allows it to fit into binding sites on proteins, potentially modulating their activity. This can lead to changes in cellular signaling pathways, influencing various biological processes.
Comparison with Similar Compounds
-
Methyl 4-phenylpiperidine-2-carboxylate hydrochloride:
- Lacks the dimethyl groups on the phenyl ring.
- Different pharmacological profile.
-
Methyl 4-(2,6-dimethylphenyl)piperidine-2-carboxylate hydrochloride:
- Dimethyl groups are in different positions on the phenyl ring.
- May exhibit different chemical reactivity and biological activity.
Uniqueness:
- The presence of the 2,4-dimethyl groups on the phenyl ring of methyl 4-(2,4-dimethylphenyl)piperidine-2-carboxylate hydrochloride imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets.
This compound’s distinct structure and properties make it a valuable subject of study in various scientific disciplines
Properties
CAS No. |
2613383-23-4 |
---|---|
Molecular Formula |
C15H22ClNO2 |
Molecular Weight |
283.8 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.